![molecular formula C23H28N2O4 B267549 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267549.png)
4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as Compound X, is a synthetic chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. For example, it has been shown to inhibit the activity of proteases, which are enzymes involved in the breakdown of proteins. This inhibition can lead to the accumulation of certain proteins, which may have therapeutic effects. 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X has also been found to inhibit the activity of certain kinases, which are enzymes involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce inflammation and pain in animal models. In addition, it has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X has several advantages for use in lab experiments. It is easy to synthesize, and its properties can be easily modified to suit specific research needs. It also has a low toxicity profile, making it safe for use in animal studies. However, one limitation of 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X is that it is not very water-soluble, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X. One area that requires further investigation is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X has antitumor effects, but more research is needed to determine its efficacy in humans. Another area of research is the development of new synthetic methods for 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X, which could lead to more efficient and cost-effective production. Finally, the mechanism of action of 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X needs to be further elucidated to fully understand its potential therapeutic properties.
Conclusion
In conclusion, 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X is a synthetic chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. While more research is needed to fully understand its potential therapeutic properties, 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X shows promise as a candidate for the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X has been achieved through various methods, including the use of organic solvents, microwave irradiation, and solid-phase synthesis. One of the most common methods involves the use of organic solvents, where the starting materials are dissolved in a suitable solvent and reacted under specific conditions. The reaction mixture is then purified to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X has been extensively studied for its potential therapeutic properties. It has been shown to have antitumor, anti-inflammatory, and analgesic effects. In addition, it has been found to be an effective inhibitor of certain enzymes, such as proteases and kinases. These properties make 4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide X a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
Produktname |
4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide |
---|---|
Molekularformel |
C23H28N2O4 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
N-(oxolan-2-ylmethyl)-4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C23H28N2O4/c1-16(2)17-7-11-20(12-8-17)29-15-22(26)25-19-9-5-18(6-10-19)23(27)24-14-21-4-3-13-28-21/h5-12,16,21H,3-4,13-15H2,1-2H3,(H,24,27)(H,25,26) |
InChI-Schlüssel |
GYUMWDJYKRYGLU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.